17-alpha-Ethylethynyl-19-nortestosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Ethylethynyl-19-nortestosterone involves several steps, starting from estrone or estradiolThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
17-alpha-Ethylethynyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
17-alpha-Ethylethynyl-19-nortestosterone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in contraceptive pills, hormone replacement therapy, and treatment of endometriosis and other gynecological disorders
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
17-alpha-Ethylethynyl-19-nortestosterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound also has weak estrogenic and androgenic activity, contributing to its overall hormonal effects .
Comparison with Similar Compounds
Similar Compounds
17-alpha-Allyl-19-nortestosterone: Another synthetic progestin with similar properties but different receptor affinities.
Ethinyltestosterone: A related compound with similar synthetic routes but different biological activities.
Vinyltestosterone: Another derivative with unique chemical and biological properties.
Uniqueness
17-alpha-Ethylethynyl-19-nortestosterone is unique due to its high oral bioavailability and potent progestational activity. It is more effective than many other progestins when administered orally, making it a preferred choice in contraceptive formulations .
Biological Activity
17-alpha-Ethylethynyl-19-nortestosterone (commonly referred to as ethylethynyl-nortestosterone) is a synthetic steroid derived from testosterone. It is primarily recognized for its progestational properties and has been studied for various biological activities, including its potential as an anticancer agent and its role in hormonal therapies. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
Ethylethynyl-nortestosterone is characterized by the following chemical formula: C20H26O2. Its structural modifications, particularly at the C-17 position, significantly influence its biological activity and receptor interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of 19-nortestosterone derivatives, including ethylethynyl-nortestosterone. A notable study synthesized several 17α-19-nortestosterone derivatives, demonstrating their ability to inhibit the proliferation of human cancer cell lines, specifically HeLa cells. The most potent derivative exhibited an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent, indicating a promising selectivity towards cancer cells compared to non-cancerous fibroblast cells .
Table 1: Antiproliferative Activity of Ethylethynyl-Nortestosterone Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Ethylethynyl-Nortestosterone | HeLa | < Cisplatin | High |
Nandrolone (Control) | HeLa | 10 | Moderate |
The mechanism underlying the antiproliferative effects involves apoptosis induction through the intrinsic pathway. Studies utilizing flow cytometry and caspase assays revealed that treatment with ethylethynyl-nortestosterone led to increased caspase-3 and caspase-9 activity, indicating a shift towards apoptotic cell death rather than necrosis . Additionally, these compounds were shown to disrupt the cell cycle, further contributing to their anticancer potential.
Hormonal Activity
Ethylethynyl-nortestosterone exhibits low androgenic activity compared to its parent compound nandrolone. This reduced activity is attributed to structural modifications that diminish binding affinity for androgen receptors. In yeast-based reporter assays, it was demonstrated that the androgenic effect of ethylethynyl-nortestosterone is significantly weaker than that of nandrolone, suggesting its potential utility in hormone replacement therapies with minimized side effects .
Clinical Applications
The progestational properties of ethylethynyl-nortestosterone make it a candidate for contraceptive formulations and hormone replacement therapies. Its low androgenicity may provide advantages in treating conditions such as endometriosis or in postmenopausal hormone therapy without the adverse effects associated with stronger androgens .
Case Studies
Several clinical studies have explored the application of ethylethynyl-nortestosterone in various therapeutic contexts:
- Contraceptive Efficacy : In trials assessing contraceptive efficacy, ethylethynyl-nortestosterone demonstrated effective ovulation suppression with minimal androgenic side effects.
- Cancer Treatment : Preliminary clinical trials indicated that derivatives of 19-nortestosterone could be integrated into treatment regimens for hormone-sensitive cancers, leveraging their selective antiproliferative effects.
Properties
CAS No. |
4560-50-3 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-but-1-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h14,17-20,24H,3,5-10,12-13H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
WLNBFUOHXNVEPA-ZCPXKWAGSA-N |
Isomeric SMILES |
CCC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CCC#CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
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